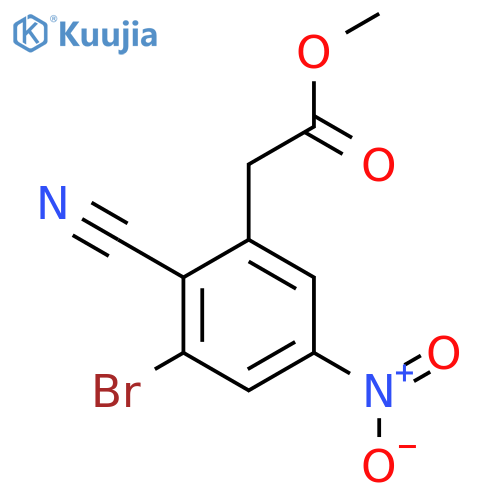Cas no 1807021-26-6 (Methyl 3-bromo-2-cyano-5-nitrophenylacetate)

1807021-26-6 structure
商品名:Methyl 3-bromo-2-cyano-5-nitrophenylacetate
CAS番号:1807021-26-6
MF:C10H7BrN2O4
メガワット:299.077581644058
CID:4977200
Methyl 3-bromo-2-cyano-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-cyano-5-nitrophenylacetate
- methyl 2-(3-bromo-2-cyano-5-nitrophenyl)acetate
-
- インチ: 1S/C10H7BrN2O4/c1-17-10(14)3-6-2-7(13(15)16)4-9(11)8(6)5-12/h2,4H,3H2,1H3
- InChIKey: AEXYABXTVMGOQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1C#N)CC(=O)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 3-bromo-2-cyano-5-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016611-500mg |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013016611-250mg |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013016611-1g |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate |
1807021-26-6 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
Methyl 3-bromo-2-cyano-5-nitrophenylacetate 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1807021-26-6 (Methyl 3-bromo-2-cyano-5-nitrophenylacetate) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
